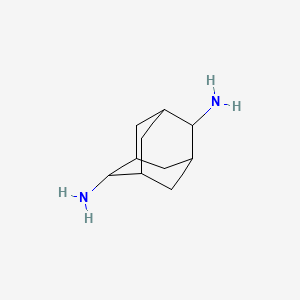

Adamantane-2,6-diamine

CAS No.:

Cat. No.: VC19622323

Molecular Formula: C10H18N2

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2 |

|---|---|

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | adamantane-2,6-diamine |

| Standard InChI | InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |

| Standard InChI Key | MYYJRMUEGNZUIN-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC(C2N)CC1C3N |

Introduction

Structural and Chemical Properties of Adamantane-2,6-diamine

Molecular Framework and Stereochemistry

Adamantane-2,6-diamine inherits the rigid, diamondoid structure of adamantane, with two primary amine groups substituting the 2 and 6 carbon positions. This configuration introduces significant steric hindrance, which influences its reactivity and binding interactions. The compound’s molecular formula is C₁₀H₁₈N₂, with a molecular weight of 166.26 g/mol. Its symmetry and non-planar geometry may enhance stability in physiological environments, a trait observed in other adamantane derivatives .

Synthetic Routes

While no explicit synthesis of Adamantane-2,6-diamine is documented in the provided sources, analogous methods for adamantane-based amines suggest viable pathways:

-

Reductive Amination of Adamantane-2,6-dione: Reduction of the diketone precursor (Adamantane-2,6-dione) using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel) could yield the diamine. This approach mirrors the synthesis of monoamine adamantane derivatives .

-

Grignard Reaction Followed by Azide Reduction: A Grignard reagent could react with 2-adamantanone to form an alcohol intermediate, which might be converted to an azide and subsequently reduced to the primary amine. Doubling this process at the 6 position could yield the diamine .

Physicochemical and ADME-T Properties

Metabolic Stability

Adamantane derivatives generally exhibit slow hepatic metabolism due to their resistance to cytochrome P450 enzymes . The diamine’s primary amines may undergo N-acetylation or oxidation, but its bulky structure could shield reactive sites, prolonging half-life.

Challenges and Future Directions

Synthetic Optimization

Current methods for adamantane amines require multi-step processes with moderate yields (50–65%) . Flow chemistry or enzymatic catalysis could streamline diamine production while minimizing waste.

Toxicity Profiling

While adamantane derivatives are generally well-tolerated, the diamine’s potential for off-target interactions (e.g., with sigma-1 receptors) warrants rigorous in vitro safety assays.

Targeted Drug Delivery

Conjugating Adamantane-2,6-diamine to tumor-homing peptides or antibodies could enhance specificity for cancer cells, reducing systemic toxicity in chemotherapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume